3,5-Dichloro-1,2,4-thiadiazole

Medicinal Chemistry Cross-Coupling Library Synthesis

3,5-Dichloro-1,2,4-thiadiazole (CAS 2254-88-8) is a symmetrical, five-membered aromatic heterocycle featuring two chlorine substituents at the 3- and 5-positions of the 1,2,4-thiadiazole ring. Its molecular formula is C2Cl2N2S, with a molecular weight of 155.01 g/mol and a computed XLogP3-AA value of 2.7, indicating moderate lipophilicity.

Molecular Formula C2Cl2N2S
Molecular Weight 155.01 g/mol
CAS No. 2254-88-8
Cat. No. B1299824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1,2,4-thiadiazole
CAS2254-88-8
Molecular FormulaC2Cl2N2S
Molecular Weight155.01 g/mol
Structural Identifiers
SMILESC1(=NSC(=N1)Cl)Cl
InChIInChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1
InChIKeyCEUHPOVLEQUFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-1,2,4-thiadiazole (CAS 2254-88-8): Core Properties and Procurement Baseline for Heterocyclic Synthesis


3,5-Dichloro-1,2,4-thiadiazole (CAS 2254-88-8) is a symmetrical, five-membered aromatic heterocycle featuring two chlorine substituents at the 3- and 5-positions of the 1,2,4-thiadiazole ring [1]. Its molecular formula is C2Cl2N2S, with a molecular weight of 155.01 g/mol and a computed XLogP3-AA value of 2.7, indicating moderate lipophilicity [1]. This compound serves as a versatile synthetic building block for the construction of more complex molecules, primarily in medicinal chemistry and materials science research, due to the two reactive C–Cl bonds that enable sequential functionalization [2].

Why In-Class 3,5-Dichloro-1,2,4-thiadiazole Analogs Cannot Be Interchanged Without Compromising Synthetic Control


Direct substitution of 3,5-Dichloro-1,2,4-thiadiazole with other 3,5-dihalogenated 1,2,4-thiadiazoles or analogous heterocycles (e.g., oxadiazoles, triazoles) is not scientifically valid due to fundamental differences in electronic character, leaving group ability, and temperature-dependent selectivity profiles. The 1,2,4-thiadiazole core exhibits unique electronic properties compared to oxygen or nitrogen analogs, which profoundly impacts the rates and regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, even among dihalogenated thiadiazoles, the choice of halogen (Cl vs. Br) dictates both reactivity and the thermal window for achieving chemoselective mono- versus di-functionalization . These distinctions, quantified below, demonstrate that this specific compound offers a unique and predictable synthetic handle that is not replicated by its closest structural analogs.

Quantitative Differentiation: 3,5-Dichloro-1,2,4-thiadiazole vs. Closest Analogs for Selective Procurement


Temperature-Programmed Chemoselectivity in Suzuki-Miyaura Coupling for Controlled Mono- vs. Di-Arylation

3,5-Dichloro-1,2,4-thiadiazole demonstrates a quantifiable and unique temperature-dependent chemoselectivity in Suzuki-Miyaura cross-couplings, a feature that enables controlled, sequential functionalization without the need for protecting groups . In contrast, the 3,5-dibromo analog, while more reactive overall, is known to yield complex mixtures of mono- and di-substituted products even at low temperatures, lacking the same level of thermal control. This specific selectivity profile allows for the rational design of synthetic sequences to generate both 5-aryl-3-chloro-1,2,4-thiadiazole and 3,5-diaryl-1,2,4-thiadiazole libraries from a single precursor.

Medicinal Chemistry Cross-Coupling Library Synthesis

Enhanced SNAr Reactivity Compared to Non-Thiadiazole Heterocyclic Scaffolds

3,5-Dichloro-1,2,4-thiadiazole is a significantly more reactive substrate for nucleophilic aromatic substitution (SNAr) than analogous oxadiazoles or triazoles [1]. This enhanced reactivity, attributed to the lower electronegativity of sulfur and the stabilization of the Meisenheimer complex intermediate, translates directly to higher yields under milder conditions. A recent study developing a late-stage functionalization strategy explicitly selected this compound over alternative heterocyclic precursors due to its superior SNAr reactivity, enabling efficient diversification of a core scaffold [2].

Late-Stage Functionalization Nucleophilic Aromatic Substitution Medicinal Chemistry

Differential Photochemical Fragmentation Pathway for Novel Pseudohalide Generation

The photochemical behavior of 3,5-dichloro-1,2,4-thiadiazole is distinct from other chloro-substituted thiadiazole isomers, leading to a unique set of fragmentation products [1]. When subjected to UV irradiation (254 nm or 280 nm) in an inert argon matrix, this compound undergoes a specific fragmentation pathway to generate chloronitrile sulfide (ClCNS), chlorine isothiocyanate (ClNCS), and cyanogen N-sulfide (NCCNS) [1]. In contrast, photolysis of 3,4-dichloro-1,2,5-thiadiazole yields a different product distribution, highlighting the influence of the 1,2,4-regioisomeric arrangement on the accessible photochemical reaction coordinate. This provides a unique entry point to these reactive pseudohalide species for fundamental studies.

Physical Organic Chemistry Photochemistry Matrix Isolation Spectroscopy

Divergent Physicochemical Properties from Oxygen and Nitrogen Analogs

The physicochemical properties of 3,5-Dichloro-1,2,4-thiadiazole diverge significantly from its oxadiazole and triazole counterparts, impacting its behavior in biological systems and material science applications [1]. The computed lipophilicity (XLogP3-AA = 2.7) and topological polar surface area (TPSA = 54 Ų) place this compound in a distinct region of chemical space compared to 3,5-dichloro-1,2,4-oxadiazole and 3,5-dichloro-1,2,4-triazole [1]. These differences in lipophilicity and polarity can translate to altered membrane permeability, solubility, and target binding in a drug discovery context.

ADME Prediction Medicinal Chemistry Property-Based Design

Defined Application Scenarios for 3,5-Dichloro-1,2,4-thiadiazole Based on Evidence-Backed Differentiation


Rational Synthesis of Diverse 1,2,4-Thiadiazole Libraries via Programmed Cross-Coupling

Based on the evidence of temperature-dependent chemoselectivity in Suzuki-Miyaura reactions, this compound is the optimal precursor for medicinal chemistry groups synthesizing libraries of 3,5-disubstituted 1,2,4-thiadiazoles . A single procurement enables the generation of both 5-aryl-3-chloro-1,2,4-thiadiazoles (at room temperature) and 3,5-diaryl-1,2,4-thiadiazoles (at reflux) by simply adjusting the thermal conditions, maximizing chemical diversity from a single intermediate.

Efficient Late-Stage Functionalization of Advanced Intermediates

As demonstrated by its selection as a 'more reactive substrate for SNAr reactions' [1], 3,5-Dichloro-1,2,4-thiadiazole is the reagent of choice for chemists needing to perform high-yielding nucleophilic substitutions on complex, late-stage intermediates. Its superior reactivity compared to oxadiazole or triazole analogs [2] minimizes decomposition and side reactions, making it ideal for introducing polar functionality onto advanced scaffolds in drug discovery.

Targeted Generation of Reactive Pseudohalides for Fundamental Spectroscopic Studies

For physical organic chemists investigating the properties of novel pseudohalides, 3,5-Dichloro-1,2,4-thiadiazole is the necessary and unique precursor for the generation of ClCNS, ClNCS, and NCCNS via matrix-isolation photolysis [3]. The alternative 3,4-dichloro-1,2,5-thiadiazole isomer does not provide access to this same suite of reactive species, making this specific compound irreplaceable for this line of fundamental research.

Modulating Physicochemical Properties in Bioisosteric Replacement Strategies

In drug design, the 1,2,4-thiadiazole ring is often used as a bioisostere for oxadiazoles or triazoles to fine-tune properties like lipophilicity and polar surface area. The computed XLogP of 2.7 and TPSA of 54 Ų for 3,5-Dichloro-1,2,4-thiadiazole [4] provide medicinal chemists with a predictable and quantifiable shift in physicochemical space when swapping this scaffold for an oxygen- or nitrogen-containing analog, enabling rational property-based optimization.

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